molecular formula C15H14N4O2 B2570948 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034464-42-9

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No. B2570948
CAS RN: 2034464-42-9
M. Wt: 282.303
InChI Key: KSZOVHFDWAQCNR-UHFFFAOYSA-N
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Description

“N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a pyridine ring, and a furan ring . These types of compounds are often used in medicinal chemistry due to their diverse chemical properties and potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide detailed information about the structure and connectivity of the atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups in the molecule, it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted using various computational methods. For example, its boiling point, density, and solubility can be predicted based on its structure .

Scientific Research Applications

Synthesis of Related Compounds

The compound is related to a class of molecules that have been synthesized for various purposes . For instance, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was described via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Protein Kinase Inhibitors

The compound is part of a class of molecules known as protein kinase inhibitors . These molecules are used in the treatment of cancer and other diseases where cell growth is out of control. They work by blocking the action of proteins that signal cells to grow and divide .

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , have been found to have potent antileishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type and is spread by the bite of certain types of sandflies .

Antimalarial Activity

In addition to their antileishmanial activity, pyrazole derivatives have also been found to have antimalarial activities . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Molecular Docking Studies

Molecular docking studies have been conducted on compounds similar to the one . These studies are used to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Pharmacological Effects

The pyrazole scaffold, which is present in the compound , is known for its diverse pharmacological effects . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate .

properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-19-14(4-6-18-19)13-3-2-11(8-16-13)9-17-15(20)12-5-7-21-10-12/h2-8,10H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZOVHFDWAQCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide

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